molecular formula C10H11BrN2 B177330 5-Bromo-1-isopropylbenzoimidazole CAS No. 1200114-01-7

5-Bromo-1-isopropylbenzoimidazole

Cat. No.: B177330
CAS No.: 1200114-01-7
M. Wt: 239.11 g/mol
InChI Key: MVNOCKJHUYTFKL-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropylbenzoimidazole is a heterocyclic aromatic compound with the molecular formula C10H11BrN2 It is a derivative of benzimidazole, featuring a bromine atom at the 5-position and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-isopropylbenzoimidazole typically involves the cyclization of 4-bromo-1-N-isopropylbenzene-1,2-diamine with triethyl orthoformate . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar protocols to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-isopropylbenzoimidazole can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form various cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazoles, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1-isopropylbenzoimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropylbenzoimidazole involves its interaction with specific molecular targets. As a benzimidazole derivative, it can bind to the minor groove of DNA, recognizing specific base sequences . This binding can interfere with DNA replication and transcription processes, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-7(2)13-6-12-9-5-8(11)3-4-10(9)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNOCKJHUYTFKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609700
Record name 5-Bromo-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200114-01-7
Record name 5-Bromo-1-(1-methylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200114-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(propan-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-isopropylbenzoimidazole
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